Enantioselective Recognition by Acylase I: Differential Hydrolysis Rates
In a comparative study of acylase I activity, the hydrolysis rate of N-acetyl-L-norleucine (the target compound) was measured against its D-enantiomer and chloroacetyl analog [1]. The L-enantiomer exhibited a distinctly different kinetic profile, highlighting the enzyme's stereospecificity and the importance of the L-configuration for this substrate. The maximal hydrolysis rate for straight-chain L-amino acids was achieved with L-norvaline when the chloroacetyl or acetyl group was used, but the rate declined for longer chains. In contrast, N-trifluoroacetyl-L-norleucine was hydrolyzed more slowly than its chloroacetyl analog [2].
| Evidence Dimension | Acylase I Hydrolysis Susceptibility |
|---|---|
| Target Compound Data | N-acetyl-L-norleucine: Hydrolyzed by acylase I; relative rate compared to L-norvaline (with acetyl/chloroacetyl) is lower [2]. |
| Comparator Or Baseline | N-trifluoroacetyl-L-norleucine: Hydrolyzed more slowly than its chloroacetyl analogue. L-Norvaline: Maximum hydrolysis rate among straight-chain L-amino acids with acetyl/chloroacetyl groups [2]. |
| Quantified Difference | Qualitative difference in hydrolysis susceptibility; L-norleucine derivative hydrolyzed at a lower rate than L-norvaline derivative when both bear acetyl/chloroacetyl groups. L-enantiomer is the recognized substrate; D-enantiomer is poorly recognized by acylase I [1]. |
| Conditions | In vitro enzyme assay with purified acylase I at 25°C, pH 7.4. |
Why This Matters
This enantioselectivity is critical for researchers using this compound as a substrate in enzymatic assays or for chiral resolution, where the L-enantiomer is the active substrate and the D-form is not.
- [1] Fones, W.S., & Lee, M. (1954). Hydrolysis of the N-trifluoroacetyl derivatives of several D- and L-amino acids by acylase I. Journal of Biological Chemistry, 210(1), 227-238. View Source
- [2] BRENDA Enzyme Database. Ligand Information for N-acetyl-L-norleucine. View Source
